2-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid
Overview
Description
2-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 3-chloro-4-methoxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxybenzaldehyde and 4-cyanopyridine.
Condensation Reaction: The 3-chloro-4-methoxybenzaldehyde undergoes a condensation reaction with 4-cyanopyridine in the presence of a base, such as sodium hydroxide, to form an intermediate.
Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
2-(3-Chloro-4-methoxyphenyl)pyridine: Lacks the carboxylic acid group, which may affect its reactivity and applications.
4-Carboxy-2-(4-methoxyphenyl)pyridine:
Uniqueness: 2-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-3-2-8(6-10(12)14)11-7-9(13(16)17)4-5-15-11/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIHQWODVDMBTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687928 | |
Record name | 2-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-00-6 | |
Record name | 4-Pyridinecarboxylic acid, 2-(3-chloro-4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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